molecular formula C38H31NO2P2 B12891899 (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)

(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)

Cat. No.: B12891899
M. Wt: 595.6 g/mol
InChI Key: TWIHPPIFVVOOMX-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) .
  • It consists of a central carbazole core (9H-carbazole) with two diphenylphosphine oxide groups attached.
  • Carbazoles are aromatic heterocyclic compounds with diverse applications in materials science, organic electronics, and catalysis.
  • The diphenylphosphine oxide moiety contains a phosphorus atom bonded to two phenyl groups and an oxygen atom.
  • Overall, this compound combines aromatic and phosphine oxide functionalities.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: The phosphine oxide groups can be oxidized to phosphine oxides.

        Substitution: The phenyl groups on the carbazole core can be substituted.

        Reduction: The carbazole core may undergo reduction reactions.

    • Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., hydrides).
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Materials Science: The compound’s aromatic and phosphine oxide functionalities make it useful for designing organic semiconductors, light-emitting materials, and photovoltaic devices.

      Catalysis: Carbazole-based compounds often serve as ligands in transition metal catalysis.

      Biological Applications: Research explores potential bioactivity, such as antimicrobial or antitumor properties.

      Industry: The compound’s stability and electronic properties contribute to its industrial applications.

  • Mechanism of Action

    • The exact mechanism depends on the specific application.
    • In materials science, the compound’s electronic structure influences charge transport and optical properties.
    • In catalysis, it may coordinate with metal centers, affecting reaction pathways.
    • In biological contexts, interactions with cellular targets drive its effects.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties continue to be explored, and further research may uncover additional insights

    Properties

    Molecular Formula

    C38H31NO2P2

    Molecular Weight

    595.6 g/mol

    IUPAC Name

    3,6-bis(diphenylphosphoryl)-9-ethylcarbazole

    InChI

    InChI=1S/C38H31NO2P2/c1-2-39-37-25-23-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3

    InChI Key

    TWIHPPIFVVOOMX-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7

    Origin of Product

    United States

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